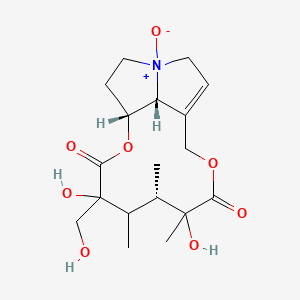
Sceleratine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sceleratine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants. These compounds are known for their complex structures and biological activities. This compound, with the molecular formula C18H27NO8 and a molecular weight of 385.41 g/mol, is a significant compound in the field of phytochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sceleratine N-oxide involves the oxidation of Sceleratine, a naturally occurring pyrrolizidine alkaloid. The oxidation process typically employs reagents such as hydrogen peroxide or peracids under controlled conditions to achieve the N-oxide form .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research. the process generally involves the extraction of Sceleratine from plant sources followed by chemical oxidation. The extraction process may include solvent extraction, chromatography, and crystallization to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sceleratine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction back to Sceleratine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Sceleratine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sceleratine N-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Sceleratine N-oxide involves its interaction with cellular components. It is known to exert its effects through the formation of reactive intermediates that can interact with DNA and proteins, leading to potential genotoxic and hepatotoxic effects . The molecular targets include cellular enzymes and DNA, with pathways involving oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indicine N-oxide
- Erucifoline N-oxide
- Echimidine N-oxide
- Monocrotaline N-oxide
- Junceine N-oxide
- Intermedine N-oxide
- Echinatine N-oxide
- Usaramine N-oxide
- Integerrimine N-oxide
- Rinderine N-oxide
Uniqueness
Sceleratine N-oxide is unique due to its specific structural features and biological activities. Compared to other pyrrolizidine alkaloid N-oxides, it has distinct reactivity and toxicity profiles, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C18H27NO8 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(1R,6S,17R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-11(2)18(24,9-20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)8-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13+,14+,17?,18?,19?/m0/s1 |
InChI-Schlüssel |
FEMZDTCUQKSHTJ-PCUYSKIASA-N |
Isomerische SMILES |
C[C@H]1C(C(C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)C1(C)O)[O-])(CO)O)C |
Kanonische SMILES |
CC1C(C(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


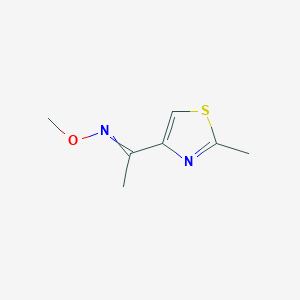
![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
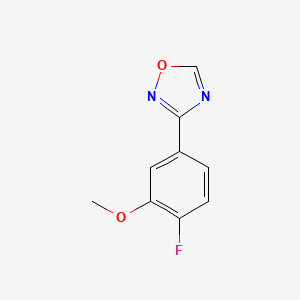
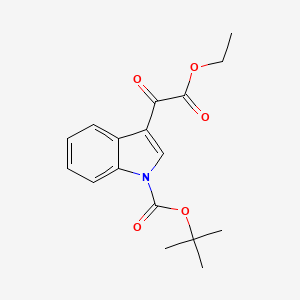
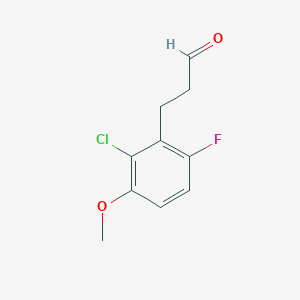
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)
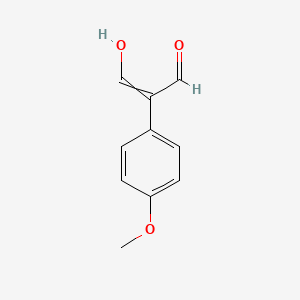
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146733.png)
![(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
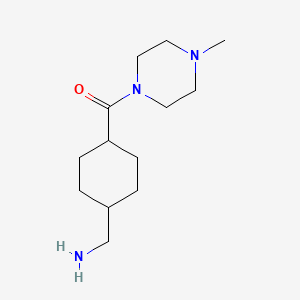
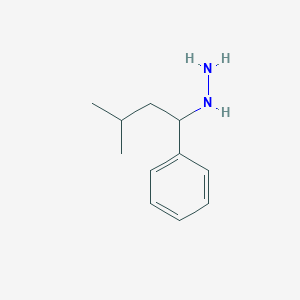
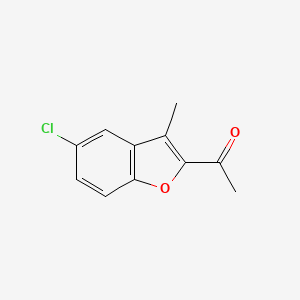
![N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146769.png)
